

Troubleshooting endpoint detection in Mohr's salt titrations

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Compound of Interest

Compound Name: Ferrous ammonium sulfate

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Technical Support Center: Titration Endpoint Detection

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for endpoint detection in two distinct titrations: the redox titration of Mohr's salt (**ferrous ammonium sulfate**) with potassium permanganate, and the precipitation-based Mohr's method for chloride determination.

Part 1: Troubleshooting Mohr's Salt (Redox) Titration with KMnO_4

This section focuses on the redox titration of a standard Mohr's salt solution with potassium permanganate (KMnO_4). The endpoint is identified by the first appearance of a permanent pale pink color.

Frequently Asked Questions (FAQs)

Q1: Why does the pink color at the endpoint fade quickly?

A1: A fading endpoint is typically due to the presence of unreacted ferrous (Fe^{2+}) ions or the oxidation of manganese dioxide (MnO_2). Ensure thorough and constant swirling of the conical flask during the titration to facilitate a complete reaction. If the issue persists, check that a sufficient amount of dilute sulfuric acid was added to the Mohr's salt solution before starting the

titration. The acidic medium is crucial for the stability of the permanganate ion and to prevent the formation of brown MnO_2 precipitate.[1][2]

Q2: The solution in the conical flask turned brown or cloudy. What does this mean?

A2: The formation of a brown precipitate (manganese dioxide, MnO_2) indicates an insufficient acidic medium.[1][3] Potassium permanganate acts as a strong oxidizing agent only in the presence of a strong acid like sulfuric acid. Without it, permanganate is reduced to MnO_2 instead of the colorless Mn^{2+} ions. To resolve this, discard the solution and start the titration again, ensuring you add the specified amount of dilute sulfuric acid to the Mohr's salt solution in the conical flask before adding any KMnO_4 . [2][4]

Q3: I overshot the endpoint and now the solution is dark pink/purple. Can I still get a valid result?

A3: Overshooting the endpoint, where the solution becomes a dark pink or purple, means excess potassium permanganate has been added. This will lead to an inaccurate calculation of the titrant volume. Unfortunately, this error cannot be corrected in the current sample. The best practice is to discard the sample and repeat the titration, adding the KMnO_4 solution drop by drop, especially as you approach the expected endpoint. Performing a rough initial titration can help estimate the approximate endpoint for subsequent, more precise titrations.[2]

Q4: My titration results are inconsistent across multiple trials. What are the common causes?

A4: Inconsistent results, or poor concordance, can stem from several sources of error:

- **Improper Glassware Preparation:** Ensure the burette is rinsed with the potassium permanganate solution and the pipette is rinsed with the Mohr's salt solution before use. All other glassware should be thoroughly cleaned with distilled water.[2]
- **Burette Reading Errors:** Air bubbles in the burette tip can lead to inaccurate volume readings.[5] Ensure all bubbles are expelled before taking the initial reading. Also, consistently read the upper meniscus for the dark, opaque KMnO_4 solution.[2]
- **Inconsistent Endpoint Detection:** The endpoint is the first sign of a permanent pale pink color. [2] Deciding on a consistent color shade for the endpoint across all titrations is key to

precision. Using a white tile or white piece of paper under the conical flask can help in visualizing the color change more clearly.[\[2\]](#)[\[6\]](#)

- **Solution Instability:** Mohr's salt solutions can be susceptible to air oxidation over time (Fe^{2+} oxidizing to Fe^{3+}). It is best to use a freshly prepared standard solution.

Experimental Protocol: Titration of Mohr's Salt with KMnO_4

Objective: To determine the concentration of a potassium permanganate solution using a standard solution of Mohr's salt.

Materials:

- Mohr's salt (**Ferrous Ammonium Sulfate**)
- Potassium permanganate (KMnO_4)
- Dilute Sulfuric Acid (H_2SO_4)
- Distilled water
- Burette, Pipette (10 mL or 20 mL), Conical flasks, Volumetric flask (250 mL), Beakers, Funnel
- Weighing balance
- White tile

Procedure:

- Preparation of Standard Mohr's Salt Solution (e.g., 0.05 M):
 - Accurately weigh approximately 4.9 g of Mohr's salt.[\[1\]](#)[\[2\]](#)
 - Transfer the salt into a clean 250 mL volumetric flask using a funnel.

- Add a test tube full of dilute sulfuric acid to the flask to prevent the hydrolysis of the ferrous salt.
- Add a small amount of distilled water to dissolve the salt completely.
- Once dissolved, make up the volume to the 250 mL mark with distilled water. Stopper the flask and invert it several times to ensure a homogenous solution.
- Titration:
 - Rinse the burette with the provided potassium permanganate solution and then fill it, ensuring no air bubbles are in the jet. Record the initial burette reading.[\[6\]](#)
 - Rinse the pipette with the prepared Mohr's salt solution.
 - Pipette a precise volume (e.g., 10 mL) of the standard Mohr's salt solution into a clean conical flask.[\[2\]](#)
 - Add a test tube full of dilute sulfuric acid to the conical flask.[\[1\]](#)[\[4\]](#)
 - Place the conical flask on a white tile below the burette.[\[2\]](#)
 - Begin adding the KMnO_4 solution from the burette to the conical flask while continuously swirling the flask.[\[2\]](#)
 - The purple color of the permanganate will disappear as it reacts with the ferrous ions.
 - Continue the titration, slowing down to a drop-by-drop addition as a faint pink color begins to persist for longer periods.
 - The endpoint is reached when a single drop of KMnO_4 solution produces a permanent pale pink color that does not vanish on swirling for about 30 seconds.[\[2\]](#)[\[4\]](#)
 - Record the final burette reading.
 - Repeat the titration until at least three concordant readings (volumes that agree within ± 0.1 mL) are obtained.

Troubleshooting Workflow

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